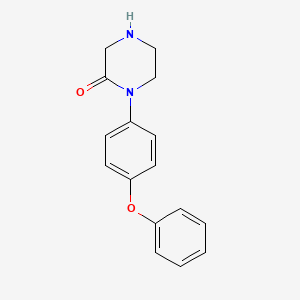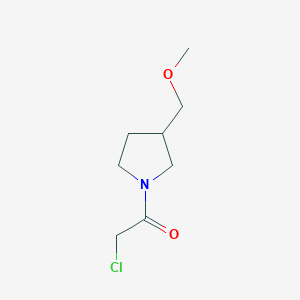
1-((Benzyloxy)carbonyl)azepane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((Benzyloxy)carbonyl)azepane-2-carboxylic acid is an organic compound with the molecular formula C15H19NO4 It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a benzyloxycarbonyl (Cbz) protecting group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)azepane-2-carboxylic acid typically involves the protection of azepane-2-carboxylic acid with a benzyloxycarbonyl group. One common method includes the reaction of azepane-2-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-((Benzyloxy)carbonyl)azepane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like hydrobromic acid (HBr) or trifluoroacetic acid (TFA) for deprotection of the benzyloxycarbonyl group.
Major Products:
Oxidation: Formation of azepane-2,7-dione or azepane-2-carboxylic acid derivatives.
Reduction: Formation of azepane-2-methanol.
Substitution: Formation of azepane-2-carboxylic acid or other substituted azepane derivatives.
科学的研究の応用
1-((Benzyloxy)carbonyl)azepane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: Studied for its potential role in modulating biological pathways and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-((Benzyloxy)carbonyl)azepane-2-carboxylic acid depends on its specific application. In peptide synthesis, the benzyloxycarbonyl group protects the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions. The molecular targets and pathways involved vary based on the specific context of its use.
類似化合物との比較
Azepane-2-carboxylic acid: Lacks the benzyloxycarbonyl group, making it more reactive but less protected.
N-Boc-azepane-2-carboxylic acid: Features a tert-butoxycarbonyl (Boc) protecting group instead of the benzyloxycarbonyl group.
N-Fmoc-azepane-2-carboxylic acid: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness: 1-((Benzyloxy)carbonyl)azepane-2-carboxylic acid is unique due to its specific protecting group, which offers a balance of stability and ease of removal under mild conditions. This makes it particularly useful in multi-step organic syntheses and peptide chemistry.
特性
IUPAC Name |
1-phenylmethoxycarbonylazepane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(18)13-9-5-2-6-10-16(13)15(19)20-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZKFGHPTHSCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(piperidin-4-yl)ethyl]cyclopropanesulfonamide](/img/structure/B7896201.png)
![[1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol](/img/structure/B7896208.png)


![5-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B7896234.png)




